molecular formula C14H11NO B13920089 3-(3-Ethynylphenoxy)aniline CAS No. 56993-37-4

3-(3-Ethynylphenoxy)aniline

Cat. No.: B13920089
CAS No.: 56993-37-4
M. Wt: 209.24 g/mol
InChI Key: JWFVDYHUWDHJDI-UHFFFAOYSA-N
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Description

3-(3-Ethynylphenoxy)aniline is an organic compound with the molecular formula C14H11NO It consists of an aniline group attached to a phenoxy group, which is further substituted with an ethynyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethynylphenoxy)aniline typically involves the reaction of 3-ethynylphenol with aniline. One common method is the nucleophilic aromatic substitution reaction, where the phenol group is activated and subsequently reacts with aniline under basic conditions. The reaction can be catalyzed by transition metals such as palladium to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethynylphenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted aniline derivatives, quinones, and various functionalized aromatic compounds .

Scientific Research Applications

3-(3-Ethynylphenoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Ethynylphenoxy)aniline involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the aniline group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Ethynylphenoxy)phenol
  • 3-(3-Ethynylphenoxy)benzoic acid
  • 3-(3-Ethynylphenoxy)benzaldehyde

Uniqueness

3-(3-Ethynylphenoxy)aniline is unique due to the presence of both an ethynyl group and an aniline group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

56993-37-4

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

3-(3-ethynylphenoxy)aniline

InChI

InChI=1S/C14H11NO/c1-2-11-5-3-7-13(9-11)16-14-8-4-6-12(15)10-14/h1,3-10H,15H2

InChI Key

JWFVDYHUWDHJDI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)OC2=CC=CC(=C2)N

Origin of Product

United States

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